molecular formula C23H29NO7 B2662219 N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide CAS No. 1041927-94-9

N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

カタログ番号: B2662219
CAS番号: 1041927-94-9
分子量: 431.485
InChIキー: FKJUUKVGJGPQSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex carbohydrate-derived compound characterized by a hexahydropyrano[3,2-d][1,3]dioxin core structure. This molecule features a 4-(tert-butyl)phenoxy group at the C6 position, a furan-2-yl substituent at C2, and an acetamide moiety at C7 (Figure 1). Its stereochemistry (4aR,6S,7R,8R,8aS) is critical for its biological and physicochemical properties, as demonstrated in analogous compounds .

The compound is synthesized via multi-step glycosylation and functionalization reactions, as inferred from methods used for structurally related molecules . Its synthesis typically involves protecting group strategies (e.g., benzylidene acetals) and regioselective substitutions to install the tert-butylphenoxy and furan groups . High-resolution mass spectrometry (HRMS) and NMR spectroscopy are essential for structural validation, with key signals in the ¹H NMR spectrum corresponding to the tert-butyl group (δ ~1.30 ppm) and furan protons (δ ~6.30–7.50 ppm) .

特性

IUPAC Name

N-[6-(4-tert-butylphenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO7/c1-13(25)24-18-19(26)20-17(12-28-21(31-20)16-6-5-11-27-16)30-22(18)29-15-9-7-14(8-10-15)23(2,3)4/h5-11,17-22,26H,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJUUKVGJGPQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CO3)OC1OC4=CC=C(C=C4)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H33NO8C_{26}H_{33}NO_8 with a molecular weight of 519.607 g/mol. Its structure features multiple chiral centers and functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC26H33NO8
Molecular Weight519.607 g/mol
LogP2.9161
Polar Surface Area (PSA)130.01

Antimicrobial Activity

Research has indicated that derivatives containing furan moieties exhibit significant antimicrobial properties. For instance, compounds similar to N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some furan derivatives was reported as low as 64 µg/mL against E. coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Furan derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For example, studies have demonstrated that certain furan-based compounds can inhibit topoisomerase I-mediated DNA uncoiling at low micromolar concentrations . This mechanism is crucial for the development of anticancer drugs as it interferes with DNA replication in cancer cells.

The biological activity of N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit key enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : The ability to bind to DNA and alter its topology contributes to the anticancer properties observed in related compounds.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Study 1: Antibacterial Efficacy

A study published in the International Journal of Advanced Biological and Biomedical Research evaluated various furan derivatives for their antibacterial properties. The results indicated that certain compounds demonstrated superior activity against both gram-positive and gram-negative bacteria compared to standard antibiotics .

Study 2: Cytotoxicity Against Cancer Cells

Another research article highlighted the cytotoxic effects of furan derivatives on human breast cancer cell lines (MCF-7). The findings revealed that specific derivatives exhibited significant anti-proliferative effects, suggesting potential for further development as chemotherapeutic agents .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of hexahydropyrano[3,2-d][1,3]dioxin derivatives with variations in substituents at C2, C6, and C5. Table 1 summarizes key analogues and their structural differences:

Compound C2 Substituent C6 Substituent C7 Functional Group Molecular Weight (g/mol) CAS No. Source
Target Compound Furan-2-yl 4-(tert-butyl)phenoxy Acetamide Not Reported Not Available Synthesis
N-((4aR,6S,7R,8R,8aS)-2-(furan-2-yl)-8-hydroxy-6-(4-methoxyphenoxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide Furan-2-yl 4-Methoxyphenoxy Acetamide ~309.31 29776-43-0
N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide Phenyl 4-Nitrophenoxy/4-Methoxy Acetamide 460.43 59868-86-9
N-((4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide Dimethyl Hydroxy Acetamide 261.27 50605-09-9

Key Observations:

The furan-2-yl group at C2 introduces π-π stacking capabilities, which are absent in phenyl- or dimethyl-substituted analogues, possibly influencing binding interactions in biological systems .

Stereochemical Impact:

  • The (4aR,6S,7R,8R,8aS) configuration ensures optimal spatial arrangement for intramolecular hydrogen bonding between the C8 hydroxyl and the dioxin oxygen, as seen in NMR studies of related compounds (δ ~5.50 ppm for hydroxyl protons) .

Physicochemical and Spectroscopic Comparisons

NMR Profiling:

  • Target Compound vs. 4-Methoxy Analogue : The tert-butyl group in the target compound causes upfield shifts for adjacent protons (δ ~1.30 ppm for -C(CH₃)₃) compared to the methoxy group (δ ~3.80 ppm for -OCH₃). The furan protons (δ ~6.30–7.50 ppm) remain consistent across analogues.
  • Nitro-Substituted Analogue : The 4-nitrophenoxy group introduces deshielding effects (δ ~8.20 ppm for aromatic protons), altering electronic distribution and reducing stability under basic conditions.

Mass Spectrometry:

  • HRMS data for the dimethyl-substituted analogue (C₁₁H₁₉NO₆, [M+H]⁺ = 262.128) confirm the acetamide moiety (fragment at m/z 144.065 for CH₃CONH-) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。